molecular formula CaIn2 B14713319 CID 71355452 CAS No. 12013-40-0

CID 71355452

Cat. No.: B14713319
CAS No.: 12013-40-0
M. Wt: 269.71 g/mol
InChI Key: YYGNPTHVZKVIHF-UHFFFAOYSA-N
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Description

CID 71355452 is a PubChem Compound Identifier (CID) representing a specific chemical entity. While the provided evidence lacks explicit structural or functional details about this compound, it is referenced in Figure 1 of , which includes its chemical structure, GC-MS chromatogram, and mass spectrum . However, insufficient textual data limits a comprehensive standalone description of this compound.

Properties

CAS No.

12013-40-0

Molecular Formula

CaIn2

Molecular Weight

269.71 g/mol

InChI

InChI=1S/Ca.2In

InChI Key

YYGNPTHVZKVIHF-UHFFFAOYSA-N

Canonical SMILES

[Ca].[In].[In]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71355452 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for understanding how this compound is produced in the laboratory. Typically, the synthesis involves a series of chemical reactions that may include steps such as condensation, cyclization, and purification.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. The industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.

Chemical Reactions Analysis

Search Result Limitations

  • CID 71355452 is not listed in the PubChem database , the EPA’s Chemical Data Reporting (CDR) , or other provided regulatory documents .

  • The search results include chemical identifiers (e.g., CASRN, DTXSID) for compounds like tetrachlorophthalic anhydride and 2-[6-(4-chlorophenyl)imidazo[2,1-b] thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide , but none correspond to this compound.

Recommendations for Further Inquiry

  • Verify the CID : Confirm the correctness of This compound using PubChem’s search tools , as minor errors in identifiers often lead to mismatches.

  • Consult Specialized Databases :

    • Literature Search : Examine peer-reviewed journals or patents for experimental data.

    • Regulatory Inventories : Check the EPA’s Comptox Chemicals Dashboard or the TSCA Inventory for regulatory status and related compounds.

  • Synthesis and Analysis : If this compound is a novel or proprietary compound, experimental synthesis and characterization would be required to determine its reactivity.

Data Table for Related Compounds

While this compound is not documented, the following table illustrates how chemical reactions are typically analyzed in similar contexts (e.g., niacinamide) :

Compound Key Reactions Applications
Niacinamide (CID 936)Acts as a component in coenzymes (e.g., NAD) , participates in redox reactions, and interacts with other skincare agents (e.g., retinoids, benzoyl peroxide) .Pharmaceuticals, cosmetics, nutritional supplements .
Tetrachlorophthalic anhydride (DTXSID2026102) Used in polymer synthesis (e.g., flame retardants) .Industrial applications (e.g., plastics).

Scientific Research Applications

CID 71355452 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological macromolecules. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 71355452 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The detailed mechanism of action is often elucidated through biochemical assays, molecular modeling, and other advanced techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71355452, comparisons are drawn from structurally or functionally related compounds discussed in the evidence. These include substrates, inhibitors, and natural derivatives with documented PubChem CIDs.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name PubChem CID Structural Class Key Characteristics Reference
This compound 71355452 Undetermined* Analyzed via GC-MS and vacuum distillation; structural features inferred from CIEO fractions .
Taurocholic Acid 6675 Bile acid derivative Substrate for transporters; used in studies of steroid backbone orientation .
Betulinic Acid 64971 Triterpenoid Betulin-derived inhibitor with antitumor and antiviral properties .
Oscillatoxin D 101283546 Marine toxin derivative Cyanobacterial toxin with complex polyketide structure .
3-O-Caffeoyl Betulin 10153267 Modified triterpenoid Enhanced bioavailability compared to betulin; used in drug discovery .

Note: The structural class of this compound is inferred from its association with CIEO but requires further validation.

Key Findings:

Analytical Techniques: this compound was characterized using GC-MS and vacuum distillation, similar to methods applied to ginsenosides in , where collision-induced dissociation (CID) MS/MS differentiated structural isomers .

Structural Analogues : Compounds like betulinic acid (CID 64971) and oscillatoxin derivatives (e.g., CID 101283546) highlight the importance of functional group modifications in bioactivity. For example, betulinic acid’s carboxyl group enhances solubility compared to betulin (CID 72326) .

Pharmacological Context : While this compound’s bioactivity is unspecified, emphasizes that structural similarities among betulin-derived inhibitors correlate with binding affinity and specificity .

Methodological Insights from Comparative Studies

  • Mass Spectrometry : distinguishes CID (collision-induced dissociation) from ETD (electron-transfer dissociation) in protein ubiquitination analysis. Though unrelated to PubChem CIDs, this underscores the role of fragmentation techniques in compound characterization .
  • Chromatographic Profiling : this compound’s presence in CIEO fractions () aligns with LC-ESI-MS workflows in , where chromatographic retention times and mass spectra differentiate structurally similar compounds .

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